molecular formula C8H8N2O2 B1449568 3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 37432-58-9

3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1449568
CAS No.: 37432-58-9
M. Wt: 164.16 g/mol
InChI Key: XIJFXPWOHZJPTF-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative featuring a furan substituent at position 3 and a methyl group at position 1 of the dihydropyrazole ring. These compounds are synthesized via cyclization of chalcones with hydrazine derivatives and are explored for diverse biological activities, including anti-inflammatory and antimicrobial properties .

Properties

IUPAC Name

5-(furan-2-yl)-2-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-10-8(11)5-6(9-10)7-3-2-4-12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJFXPWOHZJPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 1-Methylhydrazine with Furan-2-yl β-Dicarbonyl Compounds

A common approach involves the reaction of 1-methylhydrazine with furan-2-yl-substituted β-keto esters or β-diketones. The process generally proceeds as follows:

  • Step 1: Preparation of the furan-2-yl β-dicarbonyl compound (e.g., furan-2-yl acetoacetate or furan-2-yl diketone).
  • Step 2: Condensation with 1-methylhydrazine under controlled temperature, often in an alcoholic solvent such as ethanol or methanol.
  • Step 3: Cyclization to form the 4,5-dihydro-1H-pyrazol-5-one ring system.
  • Step 4: Purification by recrystallization or chromatography.

This method benefits from mild reaction conditions and relatively straightforward purification steps. The methyl group at the 1-position is introduced directly via the use of 1-methylhydrazine as the nucleophile.

Alternative Routes Using Hydrazone Intermediates

Another synthetic route involves:

  • Formation of hydrazones from furan-2-carbaldehyde and methylhydrazine.
  • Subsequent cyclization with β-keto esters or diketones to yield the pyrazolone ring.

This approach allows for regioselective control and can be facilitated by microwave irradiation or catalytic conditions to enhance yields and reduce reaction times.

Detailed Synthetic Procedure Example (Inferred from Related Patents and Literature)

Step Reagents & Conditions Description Outcome
1 Diethyl butynedioate + 40% methylhydrazine aqueous solution, -10 to 0 °C Condensation to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester intermediate Intermediate isolated as white solid after filtration and drying
2 Intermediate + tribromooxyphosphorus in acetonitrile, reflux Bromination to introduce bromine substituent at pyrazole ring 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester obtained
3 Hydrolysis with 10% NaOH in ethanol, room temperature Conversion of ester to carboxylic acid 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid formed
4 Reaction with tert-butyl alcohol and dimethyl azidophosphate in DMF, 100 °C Carbamate formation tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate synthesized
5 Treatment with 50% trifluoroacetic acid in dichloromethane, room temperature Deprotection to yield 5-bromo-1-methyl-1H-pyrazol-3-amine Final amine product isolated after extraction and drying

Note: This sequence is from a patent describing synthesis of related pyrazole derivatives and can be adapted for furan-substituted analogs by replacing the aryl or alkyl substituents with furan-2-yl groups.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Notes
Direct condensation of 1-methylhydrazine with furan-2-yl β-dicarbonyl compounds Simple, mild conditions, commercially available reagents May require purification due to side products Moderate to high (60-85%) Widely used for pyrazolone derivatives
Hydrazone intermediate cyclization Allows regioselective substitution, microwave-assisted acceleration Requires additional steps, specialized equipment High (up to 90%) Useful for complex substitution patterns
Multi-step bromination and carbamate protection/deprotection (patent method) Enables functional group manipulation, scalable Involves toxic reagents (tribromooxyphosphorus), multiple steps Moderate to high (50-80%) Suitable for derivatives requiring further functionalization

Research Findings and Optimization Notes

  • Use of 1-methylhydrazine as a nucleophile directly influences the methylation at the N-1 position, simplifying synthesis.
  • Controlling temperature during condensation prevents decomposition and side reactions, especially when handling sensitive furan rings.
  • Solvent choice (ethanol, methanol, acetonitrile) impacts reaction rate and purity; polar protic solvents favor condensation.
  • Microwave-assisted synthesis can drastically reduce reaction time and improve yield for pyrazolone formation.
  • Avoidance of highly toxic reagents such as cyanogen bromide is preferred for environmental and safety reasons; alternative bromination agents like tribromooxyphosphorus can be used with caution.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Condition Effect on Synthesis
Temperature 0 to 100 °C Controls reaction rate and selectivity
Solvent Ethanol, methanol, acetonitrile Influences solubility and reaction kinetics
Methylhydrazine concentration 40% aqueous solution Ensures methyl substitution at N-1
Reaction time 30 minutes to several hours Longer times may increase yield but risk degradation
Purification Filtration, recrystallization, chromatography Removes impurities and side products

This comprehensive overview consolidates preparation methods of this compound by integrating classical condensation techniques, hydrazone intermediates, and multi-step synthetic sequences adapted from related pyrazolone chemistry. The data reflects a balance between operational simplicity, safety, and synthetic efficiency, supporting further research and potential scale-up for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyrazolone ring can be reduced to form dihydropyrazole derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential antimicrobial and anticancer activities. Studies have shown that modifications to the furan and pyrazolone rings can significantly influence the minimum inhibitory concentration (MIC) values against various pathogens. For instance, derivatives of pyrazolone compounds have demonstrated promising results in inhibiting bacterial growth and cancer cell proliferation .

Case Study: Antimicrobial Activity
A series of pyrazolone derivatives were synthesized and tested for antimicrobial efficacy. The results indicated that structural variations led to differing MIC values against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that the compound could serve as a lead structure for new antimicrobial agents.

Research has highlighted the compound's role in modulating biological pathways. The mechanism of action involves interactions with molecular targets through π-π stacking and hydrogen bonding, which can influence enzyme activity and receptor binding .

Case Study: Cytotoxicity Evaluation
A study focused on the cytotoxic effects of this compound derivatives revealed significant cytotoxicity against multiple cancer cell lines, indicating potential as a therapeutic agent in oncology .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the synthesis of pharmaceuticals and agrochemicals. Its ability to act as a building block for more complex heterocyclic compounds makes it valuable in drug development processes . The compound's unique properties allow it to be incorporated into formulations aimed at enhancing bioactivity or stability.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the pyrazolone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Key Observations :

  • Position 1: The methyl group in the target compound contrasts with hydrogen (H) in most analogs or bulkier groups like benzoyl (e.g., ).
  • Position 3 : The furan substituent is common across analogs, suggesting its role in π-π stacking or hydrogen bonding in biological targets .
  • Position 5 : The ketone group in the target compound mirrors pyrazol-5-one derivatives (e.g., ), which are critical for hydrogen bonding in receptor interactions.

Physicochemical Properties

  • Melting Points : Pyrazoline derivatives with aromatic substituents (e.g., benzodioxol in ) have higher melting points (186°C) compared to alkyl-substituted analogs. The target’s methyl group may lower its melting point, improving solubility.
  • Spectral Data :
    • IR : Expected C=O stretch (~1700 cm⁻¹) for the ketone and furan C-O-C (~1250 cm⁻¹) .
    • ¹H NMR : Methyl protons at position 1 would appear as a singlet (~δ 3.0–3.5 ppm), distinct from phenyl substituents (δ 6.5–8.0 ppm) in analogs .

Crystallographic Insights

  • Crystal structures of related compounds (e.g., ) reveal planar dihydropyrazole rings with substituents influencing packing via hydrogen bonds. The target’s methyl group may disrupt intermolecular interactions, reducing crystallinity compared to chlorophenyl analogs.

Biological Activity

3-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a furan ring and a pyrazolone structure, which contribute to its unique chemical reactivity and biological activity. The molecular formula is C8H8N2OC_8H_8N_2O, with a molecular weight of 164.16 g/mol. Its structure allows for various interactions with biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells:

  • Enzyme Modulation : The compound can modulate the activity of enzymes through hydrogen bonding and π-π stacking interactions with aromatic residues in proteins.
  • Receptor Interaction : It may also engage with various receptors, influencing signaling pathways critical for cellular function.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli10
Staphylococcus aureus15
Candida albicans20

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of the compound have been evaluated against various cancer cell lines. In vitro studies indicate that it has selective cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines:

Cell Line IC50 (µM)
MCF-712.5
A54915.0
Normal Fibroblasts>50

The selectivity index indicates that the compound may selectively target cancer cells while sparing normal cells, which is a crucial characteristic for anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory disorders. The compound's effectiveness was comparable to standard anti-inflammatory drugs such as indomethacin .

Case Studies and Research Findings

Several studies have investigated the biological activity of derivatives of pyrazolone compounds similar to this compound. For example:

  • Study on Antimicrobial Activity : A series of pyrazolone derivatives were synthesized and tested for antimicrobial efficacy. The study found that modifications to the furan and pyrazolone rings significantly affected the MIC values against various pathogens .
  • Evaluation of Cytotoxicity : Research focused on the cytotoxic effects of pyrazolone derivatives revealed promising results against multiple cancer cell lines, highlighting the importance of structural variations in enhancing biological activity .

Q & A

Q. Table 1. Key Crystallographic Parameters for Analogous Compounds

Compound IDSpace GroupBond Length (C=O, Å)Hydrogen Bonds (Å)Reference
Chlorophenyl-pyrazoloneP21/c1.224N-H⋯O (2.89)
Trimethoxyphenyl derivativeP1̄1.218C-H⋯π (3.42)

Q. Table 2. Optimized Synthesis Conditions for Pyrazolone Derivatives

ParameterOptimal RangeImpact on Yield
SolventEthanol > DMFPolarity affects cyclization
Temperature70–80°CHigher temps reduce byproducts
Catalyst (AcOH)5–10 mol%Excess slows reaction

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
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3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one

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